

Eprodisate: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate is a small molecule investigated for its potential to treat amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases.[1][2][3] This condition is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein in various organs, leading to progressive organ dysfunction and failure, with the kidneys being the most commonly affected organ.[1][2][3] **Eprodisate** was developed to interfere with a critical step in the pathogenesis of AA amyloidosis: the interaction between SAA and glycosaminoglycans (GAGs), which is essential for the polymerization of SAA fragments into amyloid fibrils.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **eprodisate**.

Chemical Structure and Properties

Eprodisate, chemically known as propane-1,3-disulfonic acid, is a structurally simple molecule. It is often used in its disodium salt form, **eprodisate** disodium.

Table 1: Chemical Identifiers of **Eprodisate** and **Eprodisate** Disodium



Identifier	Eprodisate	Eprodisate Disodium	
IUPAC Name	propane-1,3-disulfonic acid[5]	disodium;propane-1,3- disulfonate	
Synonyms	1,3-Propanedisulfonic acid, NC-503, Fibrillex, Kiacta[1][6]	Eprodisate sodium	
CAS Number	21668-77-9[5]	36589-58-9	
Molecular Formula	C ₃ H ₈ O ₆ S ₂ [5]	C3H6Na2O6S2	
SMILES	C(CS(=O)(=O)O)CS(=O) (=O)O[5]	[Na+].[O-]S(=O) (=O)CCCS(=O)(=O)[O-].[Na+]	
InChI	InChI=1S/C3H8O6S2/c4- 10(5,6)2-1-3-11(7,8)9/h1-3H2, (H,4,5,6)(H,7,8,9)[5]	InChI=1S/C3H8O6S2.2Na/c4- 10(5,6)2-1-3-11(7,8)9;;/h1- 3H2,(H,4,5,6) (H,7,8,9);;/q;2*+1/p-2	

Table 2: Physicochemical Properties of **Eprodisate** and **Eprodisate** Disodium

Property	Eprodisate Disodium		
Molecular Weight	204.2 g/mol [5]	248.19 g/mol	
Melting Point	Data not publicly available	Data not publicly available	
рКа	Data not publicly available	Data not publicly available	
Solubility	Data not publicly available	H ₂ O: 10 mM (Sonication recommended) DMSO: Insoluble	

Chemical Synthesis

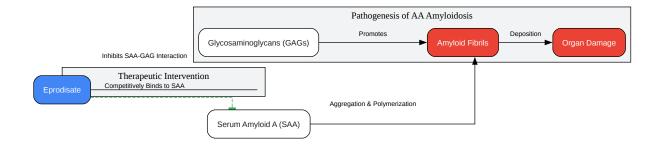
A patented method for the preparation of 1,3-propanedisulfonic acid compounds involves the opening of a sultone ring with a sulfite anion nucleophile.[7] Specifically, the synthesis of 1,3-propanedisulfonic acid disodium salt can be achieved through this method, which is described as producing a high-purity product with reduced potential for toxic by-products.[7] The



synthesis of the precursor, 1,3-propane sultone, can be achieved by the dehydration of gamma-hydroxy-propanesulfonic acid.[8] This acid is prepared from sodium hydroxypropanesulfonate, which is synthesized by the addition of sodium bisulfite to allyl alcohol.[8]

Mechanism of Action

Eprodisate's mechanism of action is based on its structural similarity to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2] In AA amyloidosis, GAGs are known to bind to soluble SAA protein fragments, promoting their aggregation into insoluble amyloid fibrils.[1][2] **Eprodisate** acts as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][2] This interference disrupts the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2]



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Figure 1. Eprodisate's inhibitory effect on amyloid fibril formation.

Experimental ProtocolsPreclinical Studies

Preclinical evaluation of **eprodisate** was conducted in animal models of AA amyloidosis. In a key study, murine models were used to assess the in vivo efficacy of **eprodisate**.[7]



- Animal Model: Mice were used to induce AA amyloidosis. This is typically achieved by repeated inflammatory stimulation (e.g., injections of silver nitrate or casein) to elevate SAA levels chronically.
- Treatment Protocol: Eprodisate was administered orally to the mice. The studies
 demonstrated a dose-dependent reduction in splenic AA amyloid deposition.[7] Animal
 studies with high daily doses of 2 g/kg/day over a 10-month period showed that the drug was
 well-tolerated with low toxicity potential.[1]
- Assessment of Amyloid Deposition: The extent of amyloid deposition in the spleen and other
 organs was quantified. This is commonly done through histological analysis of tissue
 sections stained with Congo red, which characteristically produces apple-green birefringence
 under polarized light in the presence of amyloid deposits. Immunohistochemistry with anti-AA
 antibodies is also used for specific detection.[9]

Clinical Trial (NCT00035334)

A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of **eprodisate** in patients with AA amyloidosis and kidney involvement.[6][10]

- Inclusion Criteria:
 - Age 18 years or older.
 - Diagnosis of AA amyloidosis confirmed by biopsy with Congo red staining and immunohistochemistry.
 - Kidney involvement defined as persistent proteinuria (≥1 g/24h) or creatinine clearance ≤
 60 mL/min.
 - Creatinine clearance ≥ 20 mL/min and serum creatinine ≤ 3 mg/dL.
 - Written informed consent.
- Exclusion Criteria:
 - Other clinically significant diseases that could interfere with the study.



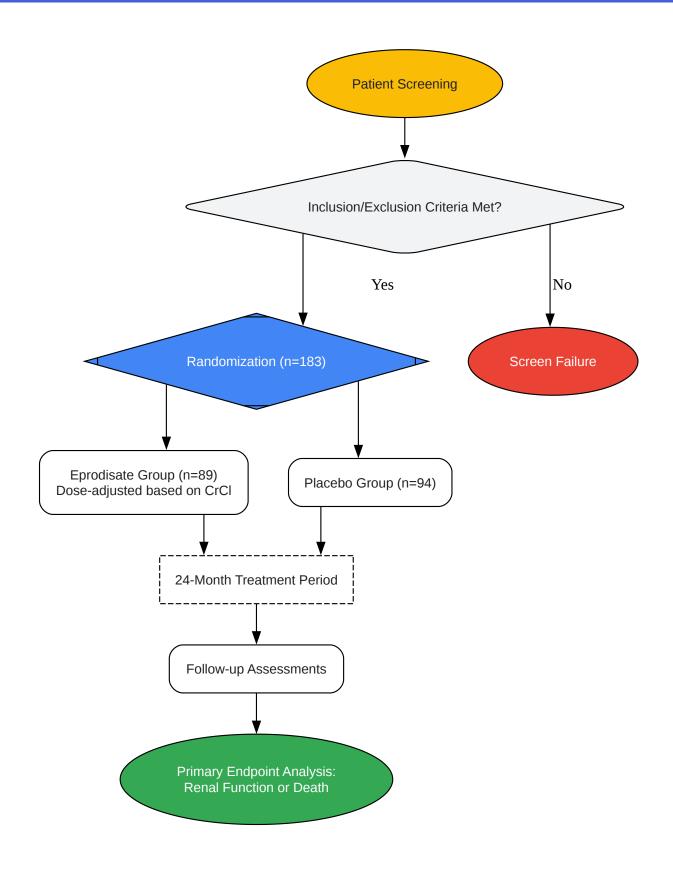
- Use of investigational drugs within 30 days.
- Active alcohol or drug abuse.
- Initiation of or changes in ACE inhibitor or cytotoxic agent/colchicine therapy within 3 months prior to screening.
- Treatment Regimen:
 - 183 patients were randomly assigned to receive either eprodisate or a placebo for 24 months.[6][10]
 - The drug was administered orally twice daily, at least 1 hour before or 2 hours after a meal.[1]
 - The dosage was adjusted based on the patient's baseline creatinine clearance:
 - <30 mL/min: 800 mg/day in two divided doses.</p>
 - 30-80 mL/min: 1600 mg/day in two divided doses.



■ 80 mL/min: 2400 mg/day in two divided doses.

- Doses were reduced if creatinine clearance decreased during the study.[1]
- Primary Endpoint:
 - A composite endpoint of renal function or death.[6][10]
 - Disease worsening was defined as a doubling of the serum creatinine level, a 50% or more reduction in creatinine clearance, progression to end-stage renal disease, or death.
 [6][10]





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Figure 2. Workflow of the Phase III clinical trial of eprodisate (NCT00035334).



Quantitative Data

The Phase III clinical trial of **eprodisate** yielded the following key quantitative results.

Table 3: Efficacy Results of the Phase III Eprodisate Trial (NCT00035334) at 24 Months

Outcome Measure	Eprodisate Group (n=89)	Placebo Group (n=94)	p-value	Hazard Ratio (95% CI)
Primary Composite Endpoint (Worsened Disease)	27% (24 patients)	40% (38 patients)	0.06[6][10]	0.58 (0.37 to 0.93)[6][10]
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year)	10.9	15.6	0.02[6][10]	N/A
Progression to End-Stage Renal Disease	N/A	N/A	0.20[6][10]	0.54 (0.22 to 1.37)
Risk of Death	N/A	N/A	0.94[6][10]	0.95 (0.27 to 3.29)

Conclusion

Eprodisate represents a targeted therapeutic approach for AA amyloidosis by directly inhibiting the formation of amyloid fibrils. Preclinical studies demonstrated its efficacy in reducing amyloid deposition in animal models. The subsequent Phase III clinical trial showed that **eprodisate** slowed the decline of renal function in patients with AA amyloidosis, as evidenced by a statistically significant reduction in the rate of creatinine clearance decline.[6][10] While the primary composite endpoint of worsened disease did not reach statistical significance at the conventional p<0.05 level, the hazard ratio was favorable.[6][10] **Eprodisate** did not show a



significant effect on progression to end-stage renal disease or mortality.[6][10] Although a subsequent confirmatory Phase 3 study did not meet its primary endpoint, the initial findings with **eprodisate** have been instrumental in validating the therapeutic strategy of targeting SAA-GAG interactions in AA amyloidosis.[11] Further research into this and similar mechanisms continues to be an important area in the development of treatments for this debilitating disease.

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 To cite this document: BenchChem. [Eprodisate: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200699#eprodisate-chemical-structure-and-properties]

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